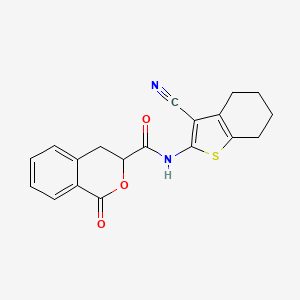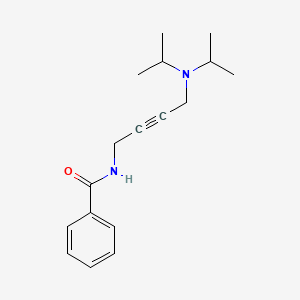![molecular formula C20H24FN3OS B2983901 N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351648-60-6](/img/structure/B2983901.png)
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic compound known for its applications in various scientific fields. This compound features a unique structural composition that includes an adamantane core and a 4-fluorobenzo[d]thiazol group. Its molecular structure is designed to interact with specific biological targets, making it valuable in research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of Intermediate (Adamantan-1-amine)
Reagents: Adamantane, hydroxylamine
Conditions: Catalytic hydrogenation under high pressure
Products: Adamantan-1-amine
Step 2: Synthesis of Intermediate (4-Fluorobenzo[d]thiazole)
Reagents: 4-fluoroaniline, sulfur, and base
Conditions: Heated reaction in the presence of a strong base
Products: 4-fluorobenzo[d]thiazole
Step 3: Coupling Reaction
Reagents: Adamantan-1-amine, 4-fluorobenzo[d]thiazole, methylamine, acetic anhydride
Conditions: Heated at reflux
Products: N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Industrial Production Methods: In industrial settings, these reactions are typically carried out in large reactors with optimized conditions for yield and purity. Continuous flow methods and advanced purification techniques like column chromatography are often employed to ensure product consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically yielding products with additional oxygen functionalities.
Reduction: Reduction reactions may convert the compound into derivatives with reduced double bonds or removal of oxygen groups.
Substitution: The presence of the fluorobenzothiazole ring allows for various substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst
Substitution: Electrophilic aromatic substitution using reagents like nitronium ion (NO2+)
Major Products Formed: Depending on the type of reaction, products can range from hydroxylated, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide finds use in numerous research fields:
Chemistry: Studied for its unique reactivity patterns and potential as a synthetic intermediate.
Biology: Used in the study of cell signaling pathways and interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specialized properties.
Mecanismo De Acción
The compound's mechanism of action involves interaction with specific molecular targets, such as protein receptors or enzymes. Its structure allows it to fit into binding sites with high affinity, modulating biological pathways:
Molecular Targets: Specific protein receptors, enzymes involved in metabolic pathways
Pathways Involved: Signal transduction pathways, enzyme inhibition
Comparación Con Compuestos Similares
Adamantane derivatives
Benzothiazole derivatives
Fluorinated aromatic compounds
This comparison highlights its distinct structural features and how they contribute to its specific reactivity and applications.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-24(19-22-18-15(21)3-2-4-16(18)26-19)11-17(25)23-20-8-12-5-13(9-20)7-14(6-12)10-20/h2-4,12-14H,5-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVHATSSOCCZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)


![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2983837.png)

![3,6-dichloro-N-[2-(dimethylamino)ethyl]-N-(2-phenylethyl)pyridine-2-carboxamide](/img/structure/B2983840.png)
